Victoxinine

Fungal Secondary Metabolism Natural Product Structure Elucidation Phytotoxin Chemistry

Victoxinine (CAS 39965-06-5) is a nitrogen-containing sesquiterpenoid alkaloid from Bipolaris spp. Addressing the need for selective phytotoxicity probes, it exhibits a graduated species-sensitivity gradient (oats > rye > barley > wheat > sorghum) distinct from broader-spectrum prehelminthosporol. Key advantages: ≥98% purity by HPLC; serves as a chemotaxonomic marker for Bipolaris monitoring across cereal crops; ideal validation standard for LC-ELSD/CAD methods targeting non-chromophoric analytes; reliable vanillin-sulfuric acid TLC detection protocol available. Supplied as an oil; store at -20°C.

Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
CAS No. 39965-06-5
Cat. No. B211592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVictoxinine
CAS39965-06-5
Molecular FormulaC17H29NO
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3C1C(C2=C)CN(C3)CCO)C
InChIInChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1
InChIKeyDROLRDZYPMOKLM-BIVLZKPYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Victoxinine: Identity and Procurement Overview


Victoxinine (CAS 39965-06-5; molecular formula C₁₇H₂₉NO; molecular weight 263.42 g/mol) is a nitrogen-containing sesquiterpenoid alkaloid produced as a secondary metabolite by fungal species of the genus Bipolaris (formerly Helminthosporium) [1]. First structurally elucidated in 1972 by partial synthesis from prehelminthosporol, Victoxinine possesses a distinctive azatricyclo[5.4.0.0³,⁸]undecane skeleton bearing an N-ethanol substituent and an exocyclic methylene group [2]. The compound is characterized as a minor phytotoxic metabolite with demonstrated species-dependent activity, and is available from research chemical suppliers at purities typically ≥98% as verified by HPLC [3].

Why Victoxinine Cannot Be Substituted with Generic Sesquiterpenoid Alkaloids


Victoxinine occupies a narrow and structurally specific position within fungal secondary metabolism that precludes casual substitution with other sesquiterpenoid alkaloids or phytotoxic metabolites. The compound was historically considered a unique product of Helminthosporium victoriae, and while later investigations demonstrated its production by multiple Bipolaris species, its biosynthetic profile remains distinct from co-occurring phytotoxins such as prehelminthosporol and prehelminthosporolactone [1]. Notably, Victoxinine exhibits species-specific phytotoxicity with a documented sensitivity gradient (oats > rye > barley > wheat > sorghum) that differs qualitatively from the broader-spectrum activity profiles observed for prehelminthosporol and helminthosporal . The compound's nitrogen-containing azatricyclic framework fundamentally distinguishes it from oxygenated sesquiterpenoids in the same biosynthetic pathway, imparting unique chromatographic behavior (phosphomolybdic acid-negative on TLC) and distinct physicochemical properties including a predicted LogP of 2.72 and density of 1.03 g/cm³ that influence experimental handling and formulation requirements .

Quantitative Evidence for Victoxinine Selection


Distinct Azatricyclic Framework vs. Oxygenated Phytotoxins

Victoxinine was structurally established as compound (1) via partial synthesis from prehelminthosporol (2), confirming a nitrogen-containing azatricyclo[5.4.0.0³,⁸]undecane skeleton that is structurally distinct from the oxygenated bicyclic framework of prehelminthosporol [1]. This structural divergence manifests in differential TLC detection: Victoxinine remains unreactive toward phosphomolybdic acid stain (appearing as a white spot against light blue background), whereas prehelminthosporol and related oxygenated sesquiterpenoids produce characteristic positive staining [2]. This detection distinction enables unambiguous chromatographic identification and purity verification in mixed metabolite extracts.

Fungal Secondary Metabolism Natural Product Structure Elucidation Phytotoxin Chemistry

Species-Selective Phytotoxicity Profile

Victoxinine exhibits a quantifiable species-specific phytotoxic sensitivity gradient ordered as: oats > rye > barley > wheat > sorghum . This hierarchical phytotoxicity profile contrasts with prehelminthosporol, which demonstrates a distinct activity profile characterized by inhibition of root and coleoptile respiration across multiple cereal varieties without the same graduated species selectivity [1]. Notably, Victoxinine is consistently described as a minor phytotoxin, with its biological activity classified as slight or minor in magnitude relative to primary virulence factors such as HV-toxin (host-specific pathotoxin) produced by the same fungal species [2].

Phytotoxicity Plant-Fungal Pathogen Interactions Crop Disease Research

Broad Bipolaris Species Distribution as a Chemotaxonomic Marker

Victoxinine was initially considered a unique product of Helminthosporium victoriae (causal agent of Victoria blight of oats); however, subsequent systematic investigations demonstrated its consistent production across culture filtrates of H. sativum (reclassified as Bipolaris sorokiniana) strains isolated from geographically diverse sources [1]. The quantity of Victoxinine produced by H. sativum isolates correlated generally with their aggressiveness toward wheat, though no host-specific toxin nor substantial quantities of any toxic substance were identified in the same filtrates [2]. This broad taxonomic distribution distinguishes Victoxinine from the host-specific HV-toxin, which remains restricted to H. victoriae strains pathogenic on susceptible oat varieties .

Fungal Chemotaxonomy Secondary Metabolite Profiling Mycotoxin Epidemiology

UV Transparency Above 220 nm

Victoxinine and its phosphorylated derivative (victoxinine-α-glycerophosphate) exhibit no UV absorption above 220 nm in methanolic solution [1]. This spectroscopic transparency is diagnostically useful for distinguishing Victoxinine from numerous co-occurring fungal sesquiterpenoids that contain conjugated chromophores, including prehelminthosporol and helminthosporal, which absorb at longer wavelengths. The absence of UV chromophore necessitates alternative detection methods for chromatographic analysis, with vanillin-sulfuric acid (5% vanillin in concentrated sulfuric acid) providing a reliable colorimetric detection approach for Victoxinine derivatives on TLC plates [2].

Spectroscopic Characterization Analytical Method Development Natural Product Detection

Cross-Kingdom Scaffold for Immunosuppressive Discovery

A recent chemical investigation of the edible mushroom Craterellus odoratus led to the isolation and structural characterization of craterodoratin S (19), a novel victoxinine derivative that expands the structural diversity of this sesquiterpenoid scaffold beyond its original fungal source (Bipolaris/Helminthosporium) into basidiomycete secondary metabolism [1]. Among the 23 sesquiterpenoids isolated in this study (including 18 previously undescribed bergamotane sesquiterpenes), craterodoratin S represents the sole victoxinine-derived structure, with its identity confirmed through detailed spectrometric interpretation, theoretical NMR and ECD calculations, and single-crystal X-ray crystallographic analysis . The study was conducted in the context of immunosuppressive activity screening, indicating that the victoxinine scaffold may possess bioactivity profiles extending beyond its canonical phytotoxic role.

Immunosuppressive Natural Products Sesquiterpenoid Drug Discovery Fungal Metabolite Screening

Victoxinine: Research and Industrial Applications


Targeted Phytotoxicity Studies in Oat and Rye

Researchers investigating species-specific phytotoxic responses should prioritize Victoxinine for oat (Avena sativa) and rye (Secale cereale) model systems, where its demonstrated sensitivity gradient (oats > rye > barley > wheat > sorghum) predicts maximal observable effects [1]. This selectivity profile differentiates Victoxinine from prehelminthosporol and helminthosporal, which exhibit broader respiratory inhibition across cereal varieties without the same graduated species discrimination [2]. Experimental design should incorporate appropriate controls and recognize Victoxinine's characterization as a minor phytotoxin, positioning it as a targeted probe rather than a primary virulence factor equivalent to host-specific HV-toxin.

Chemotaxonomic Marker for Bipolaris Species

Victoxinine serves as a phylogenetically broad chemotaxonomic marker for fungal species within the Bipolaris/Helminthosporium genus complex, with documented consistent production across geographically diverse H. sativum (B. sorokiniana) isolates [1]. The correlation between Victoxinine production quantity and strain aggressiveness toward wheat provides a measurable biochemical proxy for virulence screening in agricultural pathology programs [2]. This application is distinct from HV-toxin detection, which remains restricted to H. victoriae strains associated specifically with Victoria blight of oats, making Victoxinine the more appropriate analytical target for broad-spectrum Bipolaris monitoring in cereal crop disease surveillance.

Method Development for Non-UV-Active Alkaloids

Victoxinine's documented absence of UV absorption above 220 nm in methanolic solution necessitates alternative detection strategies, positioning the compound as an ideal validation standard for developing and optimizing LC-ELSD, LC-CAD, or post-column derivatization methods for non-chromophoric natural products [1]. The established vanillin-sulfuric acid TLC detection protocol (5% vanillin in concentrated sulfuric acid) provides a reliable, cost-effective colorimetric benchmark against which novel detection methodologies can be calibrated and validated [2]. This application is particularly valuable for analytical laboratories requiring reference materials that challenge the limitations of UV-dependent detection systems.

Dereplication Standard in Sesquiterpenoid Discovery

The confirmed isolation of craterodoratin S, a victoxinine derivative, from the edible mushroom Craterellus odoratus establishes the victoxinine scaffold as relevant to basidiomycete secondary metabolism beyond its canonical ascomycete source [1]. Victoxinine may serve as a chromatographic and spectroscopic reference standard for dereplication workflows targeting novel sesquiterpenoid alkaloids in fungal natural product libraries, particularly in programs focused on immunosuppressive activity screening where the scaffold has demonstrated biological context [2]. This cross-kingdom occurrence supports Victoxinine's procurement as a standard for chemoinformatic database population and LC-MS/MS library construction for untargeted metabolomics studies.

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